molecular formula C13H15ClFNS B1382484 4-Tert-butyl-2-(2-fluorophenyl)-1,3-thiazole hydrochloride CAS No. 1803588-09-1

4-Tert-butyl-2-(2-fluorophenyl)-1,3-thiazole hydrochloride

Cat. No.: B1382484
CAS No.: 1803588-09-1
M. Wt: 271.78 g/mol
InChI Key: WWLUNSHQTBREHN-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-(2-fluorophenyl)-1,3-thiazole hydrochloride is a chemical compound characterized by its thiazole ring structure, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of a tert-butyl group and a fluorophenyl group attached to the thiazole ring imparts unique chemical properties to this compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-(2-fluorophenyl)-1,3-thiazole hydrochloride typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is usually formed through a cyclization reaction involving a thioamide and a halide.

  • Introduction of the Tert-butyl Group: The tert-butyl group can be introduced using tert-butylating agents under appropriate reaction conditions.

  • Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction involving a fluorinated aromatic compound.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-2-(2-fluorophenyl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents onto the thiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Derivatives with reduced functional groups.

  • Substitution Products: Compounds with different substituents on the thiazole ring.

Scientific Research Applications

4-Tert-butyl-2-(2-fluorophenyl)-1,3-thiazole hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Tert-butyl-2-(2-fluorophenyl)-1,3-thiazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Tert-butyl-2-(2-fluorophenyl)-1,3-thiazole hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other thiazole derivatives, such as 2-phenylthiazole and 4-methylthiazole.

  • Uniqueness: The presence of the tert-butyl group and the fluorophenyl group imparts unique chemical and biological properties to this compound, distinguishing it from other thiazole derivatives.

Properties

IUPAC Name

4-tert-butyl-2-(2-fluorophenyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNS.ClH/c1-13(2,3)11-8-16-12(15-11)9-6-4-5-7-10(9)14;/h4-8H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLUNSHQTBREHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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